molecular formula C11H12O B2649601 4-Phenyl-1-oxaspiro[2.3]hexane CAS No. 2248406-99-5

4-Phenyl-1-oxaspiro[2.3]hexane

Cat. No.: B2649601
CAS No.: 2248406-99-5
M. Wt: 160.216
InChI Key: XHZQBVBUHVBQQK-UHFFFAOYSA-N
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Description

4-Phenyl-1-oxaspiro[2.3]hexane is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to a spiro[2.3]hexane ring system. This compound is of significant interest in organic synthesis due to its intrinsic strain and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyl-1-oxaspiro[2.3]hexane can be synthesized through several methods. One common approach involves the reaction of cyclobutanones with carbenoids, such as sulfur ylides . Another method includes the olefination of cyclobutanones followed by subsequent reactions to form the spirocyclic structure . The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanones, while nucleophilic substitution can produce hydroxy-substituted cyclobutanes .

Mechanism of Action

The mechanism of action of 4-Phenyl-1-oxaspiro[2.3]hexane involves its ability to undergo ring-opening reactions due to the strain in its spirocyclic structure. This strain-release mechanism allows it to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-oxaspiro[2.3]hexane is unique due to its phenyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound in organic synthesis and various research applications .

Properties

IUPAC Name

4-phenyl-1-oxaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-4-9(5-3-1)10-6-7-11(10)8-12-11/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZQBVBUHVBQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C3=CC=CC=C3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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